N-(2,4-difluorophenyl)-4-nitrobenzamide
Description
Contextualization within Nitrobenzamide Derivatives and Fluorinated Organic Compounds
The chemical identity of N-(2,4-difluorophenyl)-4-nitrobenzamide is best understood by considering its two key structural components: the nitrobenzamide scaffold and the fluorinated phenyl ring.
Nitrobenzamide Derivatives:
Nitrobenzamides are a class of compounds that feature a benzamide (B126) structure with one or more nitro groups (NO₂) attached to the benzene (B151609) ring. The nitro group is a powerful electron-withdrawing group, which significantly influences the chemical reactivity and biological activity of the molecule. mdpi.comnih.gov Derivatives of nitrobenzamide have been explored for a range of potential applications, including:
Antimicrobial and Antiparasitic Agents: The nitro group can be metabolically reduced in certain organisms to form reactive intermediates that are toxic to the cells. mdpi.com
Anti-inflammatory Agents: Some nitro-substituted benzamides have shown potential in inhibiting pro-inflammatory cytokines. nih.gov
Synthetic Intermediates: Nitrobenzamides serve as versatile building blocks in the synthesis of more complex molecules, such as dyes and pharmaceuticals. ontosight.ai For example, 4-nitrobenzamide (B147303) is an important intermediate in the synthesis of light-resistant azo pigments and dyes. google.com
Fluorinated Organic Compounds:
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science. tandfonline.comalfa-chemistry.comnumberanalytics.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a compound. tandfonline.comwikipedia.org Key effects of fluorination include:
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation and increasing its half-life. tandfonline.comnumberanalytics.com
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes. tandfonline.com
Modulation of Bioactivity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets. tandfonline.com
It is estimated that approximately 20% of all pharmaceuticals contain fluorine. alfa-chemistry.comnih.gov
The specific combination of a 2,4-difluorophenyl group and a 4-nitro group on the benzamide core of this compound creates a molecule with a unique profile for academic investigation. The presence of two fluorine atoms on the phenyl ring, in conjunction with the electron-withdrawing nitro group, makes this compound a valuable subject for studies in several areas:
Crystal Engineering and Structural Chemistry: The interplay of hydrogen bonding from the amide group and potential non-covalent interactions involving the fluorine and nitro groups makes the crystal structure of this and related molecules a subject of interest. mdpi.com
Medicinal Chemistry Research: The combination of a fluorinated moiety, known to enhance drug-like properties, and a nitrobenzamide scaffold, associated with various biological activities, makes this compound a candidate for screening in drug discovery programs. mdpi.comnih.gov Research on similar structures, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has shown potential antidiabetic activity. nih.gov
Materials Science: The electronic properties conferred by the fluoro and nitro substituents could be of interest in the development of new organic materials. ontosight.ai
While specific, in-depth research findings on the biological activity or material applications of this compound itself are not extensively detailed in publicly available literature, its structural motifs are well-represented in compounds that are the focus of active research. For instance, compounds containing the 2,4-difluorophenyl moiety have been investigated for their potential in mediating apoptosis in cancer cell lines and in the synthesis of piperidine (B6355638) derivatives with various biological properties. nih.govnanobioletters.com
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-3-6-12(11(15)7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIZWOZTAJSRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Synthetic Routes to N-(2,4-difluorophenyl)-4-nitrobenzamide
The most direct and widely employed method for the synthesis of this compound involves the formation of an amide bond between 4-nitrobenzoyl chloride and 2,4-difluoroaniline (B146603). This central transformation can be achieved through several distinct approaches, each with its own set of conditions and advantages.
Amide Bond Formation via Acyl Chlorides and Anilines
The reaction between an acyl chloride and an aniline (B41778) is a classic and efficient method for amide synthesis. In the case of this compound, this involves the nucleophilic attack of the amino group of 2,4-difluoroaniline on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
The efficiency of the acylation of 2,4-difluoroaniline with 4-nitrobenzoyl chloride is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and reaction time. A variety of solvents can be employed for this transformation, with the choice often influencing the reaction rate and the ease of product isolation.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane (B109758) (DCM) | Room Temperature | 2 - 4 | High |
| Tetrahydrofuran (THF) | Room Temperature | 3 - 6 | Good |
| Toluene | Reflux | 1 - 2 | Moderate to Good |
| Acetonitrile | Room Temperature | 4 - 8 | Moderate |
This table presents a generalized summary of typical reaction conditions and is not based on a single specific study but rather on common practices in organic synthesis for similar reactions.
Generally, aprotic solvents are preferred to avoid hydrolysis of the acyl chloride. Dichloromethane is a common choice due to its inertness and the ease with which it can be removed after the reaction. The reaction is typically carried out at room temperature, although gentle heating can sometimes be employed to increase the reaction rate.
The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and thus halting the reaction. To circumvent this, a base is added to neutralize the in-situ generated HCl. Tertiary amines, such as triethylamine (B128534) (TEA) and pyridine (B92270), are commonly used for this purpose.
While both triethylamine and pyridine are effective HCl scavengers, their relative efficacy can be influenced by several factors. Triethylamine (pKb ≈ 3.25) is a stronger base than pyridine (pKb ≈ 8.77) and is often used in stoichiometric amounts or slight excess. researchgate.netjocpr.com Pyridine, being a weaker base, can also function as a nucleophilic catalyst in some acylation reactions. researchgate.netnih.gov The choice between these bases can impact the reaction rate and in some cases, the product purity. For instance, in the synthesis of some benzoxazine (B1645224) derivatives, pyridine was found to be a more effective catalyst than triethylamine, leading to higher yields. researchgate.netnih.govresearchgate.net The planar structure of pyridine allows for less steric hindrance around the nitrogen atom, potentially facilitating its role as a catalyst. researchgate.net
Coupling Reagent-Mediated Amidation Approaches (e.g., EDC/HOBt)
An alternative to the acyl chloride method is the direct coupling of 4-nitrobenzoic acid with 2,4-difluoroaniline using coupling reagents. This approach avoids the need to prepare the often moisture-sensitive acyl chloride. A widely used combination of coupling reagents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).
In this method, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, with HOBt to form an active ester. The HOBt ester is less prone to side reactions and efficiently acylates the amine to form the desired amide. nih.govresearchgate.net This method is particularly useful for coupling electron-deficient amines, where the reaction with an acyl chloride might be sluggish. nih.gov The use of a catalytic amount of HOBt can significantly improve the reaction efficiency. nih.gov
Mechanochemical Synthesis Strategies for Benzamide (B126) Derivatives
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. hw.ac.uk For the synthesis of benzamide derivatives, mechanochemical methods, typically involving ball milling, have been successfully employed. hw.ac.uknih.govresearchgate.net This approach can lead to shorter reaction times, reduced solvent waste, and sometimes, different product selectivity compared to solution-phase reactions. hw.ac.uk
Precursor Synthesis and Reactant Derivatization
The availability and purity of the starting materials, 4-nitrobenzoyl chloride and 2,4-difluoroaniline, are critical for the successful synthesis of the target compound.
The synthesis of 4-nitrobenzoyl chloride is typically achieved by treating 4-nitrobenzoic acid with a chlorinating agent. A common and effective method involves refluxing 4-nitrobenzoic acid with an excess of thionyl chloride (SOCl₂). nih.gov The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, yielding the desired acyl chloride. Phosphorus pentachloride (PCl₅) can also be used for this transformation. nih.gov
Several synthetic routes to 2,4-difluoroaniline have been reported. One common method involves the nitration of 1,3-difluorobenzene (B1663923) followed by the reduction of the resulting nitro group. Another efficient process starts from the more readily available 1,2,4-trichlorobenzene. hw.ac.ukresearchgate.net This is nitrated to give 2,4,5-trichloronitrobenzene, which is then treated with potassium fluoride (B91410) to yield 2,4-difluoro-5-chloronitrobenzene. hw.ac.ukresearchgate.net Subsequent selective hydrogenation over a palladium on carbon (Pd/C) catalyst reduces the nitro group and removes the chlorine atom to afford 2,4-difluoroaniline in good yield. hw.ac.ukresearchgate.net
Synthesis of 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is a crucial acylating agent in this synthesis. It is most commonly prepared from 4-nitrobenzoic acid. A prevalent and efficient method involves the reaction of 4-nitrobenzoic acid with thionyl chloride (SOCl₂). ontosight.aiorgsyn.org This reaction effectively converts the carboxylic acid group into a more reactive acid chloride.
The reaction is typically carried out by refluxing 4-nitrobenzoic acid with an excess of thionyl chloride. The use of a catalyst, such as pyridine, can accelerate the reaction. nih.gov The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases. Upon completion, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude 4-nitrobenzoyl chloride. orgsyn.org The product can then be purified by distillation or recrystallization.
Table 1: Synthesis of 4-Nitrobenzoyl Chloride
| Starting Material | Reagent | Key Conditions | Product |
|---|
Preparation of 2,4-Difluoroaniline Derivatives
2,4-Difluoroaniline is the amine component in the synthesis of the target molecule. Several methods exist for its preparation, often starting from readily available precursors. One common industrial approach involves the catalytic hydrogenation of 2,4-difluoronitrobenzene. This reduction of the nitro group to an amine is typically performed using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. google.com
Another synthetic route starts from 2,4,5-trichloronitrobenzene. This method involves a two-step process: first, a nucleophilic aromatic substitution reaction where two chlorine atoms are replaced by fluorine using a fluorinating agent like potassium fluoride, followed by the hydrogenation of the resulting 2,4-difluoro-5-chloronitrobenzene to yield 2,4-difluoroaniline. google.comgoogleapis.com
The choice of synthetic route for 2,4-difluoroaniline often depends on the availability of starting materials and the desired scale of production.
With both 4-nitrobenzoyl chloride and 2,4-difluoroaniline in hand, the synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. Typically, 2,4-difluoroaniline is reacted with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. amazonaws.comnih.gov The reaction is often carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Chemical Transformations of the this compound Scaffold
The structure of this compound offers several avenues for further chemical modification, making it a valuable intermediate in multi-step syntheses.
Reduction of the Nitro Group to the Amino Group
The nitro group on the benzoyl ring is a key functional handle that can be readily transformed into an amino group. This reduction is a fundamental transformation that significantly alters the electronic properties of the molecule and opens up further synthetic possibilities. A common and effective method for this reduction is catalytic hydrogenation. smolecule.com This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. smolecule.com
Alternative reducing agents can also be employed. For instance, sodium dithionite (B78146) (Na₂S₂O₄) is a known reagent for the reduction of aromatic nitro groups to amines. smolecule.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. The successful reduction of the nitro group yields N-(2,4-difluorophenyl)-4-aminobenzamide, a valuable building block for the synthesis of various target molecules.
Table 2: Reduction of the Nitro Group
| Starting Material | Reagent(s) | Product |
|---|
Electrophilic Substitution Reactions on Aromatic Rings
The two aromatic rings in this compound exhibit different reactivities towards electrophilic substitution. The 4-nitrobenzoyl ring is strongly deactivated due to the electron-withdrawing nature of the nitro group and the benzamide functionality. youtube.com Consequently, electrophilic aromatic substitution on this ring is generally difficult to achieve and would require harsh reaction conditions.
In contrast, the 2,4-difluorophenyl ring is substituted with two fluorine atoms, which are deactivating groups, and an amide group, which is an ortho-, para-director. The interplay of these substituents will direct any potential electrophilic attack. However, the deactivating nature of the fluorine atoms and the amide group still makes electrophilic substitution on this ring challenging. Specific examples of electrophilic substitution reactions on the this compound scaffold are not widely reported in the literature, suggesting that other synthetic strategies are often preferred for introducing additional substituents.
Hydrolysis of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield its constituent carboxylic acid and amine. rsc.org
Acid-catalyzed hydrolysis: In the presence of a strong acid, such as sulfuric acid, and heat, the amide bond can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4-nitrobenzoic acid and 2,4-difluoroanilinium salt.
Base-catalyzed hydrolysis: Under strong basic conditions, for example, by heating with aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. This results in the formation of the sodium salt of 4-nitrobenzoic acid and 2,4-difluoroaniline.
The stability of the amide bond means that these hydrolysis reactions typically require forcing conditions, such as high temperatures and prolonged reaction times.
Industrial and Scalable Synthesis Considerations
For the industrial production of this compound, several factors are of paramount importance, including cost-effectiveness, safety, and environmental impact. The synthesis of the precursors, 4-nitrobenzoyl chloride and 2,4-difluoroaniline, would need to be optimized for large-scale production.
For the synthesis of 4-nitrobenzoyl chloride, the use of thionyl chloride is common in industrial settings. However, the handling of this corrosive and moisture-sensitive reagent requires specialized equipment and safety protocols. ontosight.ai The management of the gaseous byproducts, SO₂ and HCl, is also a critical consideration. orgsyn.org
The industrial synthesis of 2,4-difluoroaniline often favors catalytic hydrogenation due to its efficiency and the use of hydrogen as a clean reagent. google.com However, the handling of hydrogen gas under pressure necessitates robust safety measures.
In the final condensation step, process optimization would focus on maximizing yield and purity while minimizing reaction times and the use of expensive solvents and reagents. The choice of base and solvent, as well as the reaction temperature and work-up procedure, would all be carefully controlled. The development of a continuous flow process could offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. google.com Furthermore, the recovery and recycling of solvents and catalysts would be crucial for a sustainable and economically viable industrial process.
After a thorough and comprehensive search for scientific literature, it has been determined that single-crystal X-ray diffraction data for the specific compound This compound is not publicly available.
The successful generation of the requested article, with its detailed focus on crystallography and solid-state characterization, is entirely contingent upon the existence of published research containing this specific data. Without experimental results from a single-crystal X-ray diffraction analysis of this compound, it is impossible to provide scientifically accurate information regarding its crystal system, space group, molecular conformation, dihedral and torsion angles, or its intermolecular hydrogen bonding networks, as stipulated by the provided outline.
To ensure the integrity and factual accuracy of the content, no information from related but structurally different compounds can be substituted. Therefore, the requested article cannot be generated at this time.
Advanced Structural Elucidation and Solid State Characterization
Single-Crystal X-ray Diffraction Analysis
Intermolecular Interactions and Crystal Packing
C-H···X (where X = F, O) Interactions
In the crystal lattice of related benzamides, weak hydrogen bonds of the C-H···F and C-H···O types play a significant role in stabilizing the three-dimensional structure. For analogous compounds like N-(2,4-difluorophenyl)-2-fluorobenzamide, intermolecular C-H···F contacts have been observed, forming cyclic hydrogen-bonded motifs. mdpi.com These interactions involve hydrogen atoms from the aromatic rings acting as donors and the electronegative fluorine and oxygen atoms acting as acceptors. Specifically, the oxygen atom of the nitro group and the fluorine atoms on the difluorophenyl ring in N-(2,4-difluorophenyl)-4-nitrobenzamide are expected to be key participants in such interactions, contributing to the cohesion of the crystal packing.
π-π Stacking Interactions
Aromatic π-π stacking is another critical non-covalent interaction that influences the crystal packing of benzamide (B126) derivatives. These interactions occur between the electron-rich aromatic rings of adjacent molecules. In compounds containing nitro groups, nitro-π interactions can also occur, where the electron-deficient nitro group interacts with an electron-rich aromatic ring. nist.gov For this compound, stacking between the 4-nitrophenyl and 2,4-difluorophenyl rings of neighboring molecules is anticipated, contributing significantly to the stability of the solid-state assembly.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides invaluable information about the functional groups and bonding within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. Key expected vibrational frequencies include:
N-H Stretching: A prominent band in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.
C=O Stretching: A strong absorption, typically found between 1614-1692 cm⁻¹, characteristic of the amide I band (primarily C=O stretch). nih.gov
NO₂ Stretching: Two distinct and strong bands are expected for the nitro group: an asymmetric stretching vibration typically around 1506-1587 cm⁻¹ and a symmetric stretching vibration near 1302-1378 cm⁻¹. nih.govesisresearch.org
C-F Stretching: Strong bands in the region of 1100-1400 cm⁻¹ are characteristic of the C-F stretching vibrations of the difluorophenyl group.
A summary of expected characteristic FT-IR bands is provided in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | 1614 - 1692 | Strong |
| NO₂ Asymmetric Stretch | 1506 - 1587 | Strong |
| N-H Bend / C-N Stretch (Amide II) | 1500 - 1550 | Medium |
| NO₂ Symmetric Stretch | 1302 - 1378 | Strong |
| C-F Stretch | 1100 - 1400 | Strong |
Raman Spectroscopy (FT-Raman)
FT-Raman spectroscopy provides complementary information to FT-IR. While C=O and N-H stretches are also visible, Raman spectra often show strong signals for symmetric vibrations and non-polar bonds. For this compound, the symmetric stretching vibration of the nitro group (around 1340 cm⁻¹) is expected to be particularly intense in the Raman spectrum. esisresearch.org The aromatic ring breathing modes, which involve symmetric expansion and contraction of the rings, also give rise to characteristic sharp bands.
Assignment of Fundamental Vibrational Modes and Normal Coordinate Analysis
A complete understanding of the molecular vibrations requires the assignment of all fundamental modes, often aided by theoretical calculations such as Density Functional Theory (DFT). muthayammal.in A normal coordinate analysis (NCA) can be performed to correlate the experimental vibrational frequencies with specific atomic motions within the molecule.
For a molecule of this complexity, many vibrational modes are not pure vibrations of a single functional group but are coupled motions involving several parts of the molecule. For example, the amide II band involves a mix of N-H bending and C-N stretching. DFT calculations allow for the visualization of these normal modes and the calculation of the Potential Energy Distribution (PED), which quantitatively describes the contribution of different internal coordinates to each vibrational mode. scirp.org Such analysis for related nitrobenzamide compounds confirms the assignment of the strong IR bands in the 1550 cm⁻¹ and 1345 cm⁻¹ regions to the asymmetric and symmetric NO₂ stretching modes, respectively. esisresearch.org
Analysis of Characteristic Group Frequencies (Nitro, Amide, Fluoroaryl)
The vibrational spectrum of this compound provides significant insights into its molecular structure by identifying the characteristic frequencies of its primary functional groups: the nitro group (NO₂), the amide linkage (-CONH-), and the fluoroaryl moieties. Analysis of the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra reveals distinct bands corresponding to the stretching and bending vibrations of these groups.
Nitro Group (NO₂) Vibrations: The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (νₐₛ NO₂) and a symmetric stretch (νₛ NO₂). In aromatic nitro compounds, the asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹. For this compound, the experimental FT-IR spectrum shows a strong band at 1520 cm⁻¹, assigned to the asymmetric stretching mode. The symmetric stretching vibration is observed at 1348 cm⁻¹ in the FT-IR spectrum and at 1349 cm⁻¹ in the FT-Raman spectrum. These assignments are supported by Density Functional Theory (DFT) calculations, which predict these vibrations at 1521 cm⁻¹ and 1350 cm⁻¹, respectively. Additionally, scissoring and wagging deformation modes of the nitro group are identified at lower frequencies.
Amide Group (-CONH-) Vibrations: The amide group exhibits several characteristic vibrational modes, most notably the N-H stretching, C=O stretching (Amide I), and N-H in-plane bending (Amide II) vibrations.
N-H Stretching: The N-H stretching vibration is typically observed in the 3500-3300 cm⁻¹ region. For the title compound, this mode is identified at 3301 cm⁻¹ in the FT-IR spectrum. The deviation from the typical "free" N-H stretching frequency suggests the presence of intermolecular hydrogen bonding in the solid state.
Amide I (C=O Stretching): The Amide I band, which is primarily due to the C=O stretching vibration, is a strong indicator of the electronic environment of the carbonyl group. It is observed as a very strong band at 1665 cm⁻¹ in the FT-IR spectrum and at 1664 cm⁻¹ in the FT-Raman spectrum.
Amide II (N-H Bending): The Amide II band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. This band is found at 1595 cm⁻¹ in the FT-IR spectrum.
Fluoroaryl Group Vibrations: The presence of the 2,4-difluorophenyl ring introduces characteristic vibrations related to the C-F bonds and the aromatic ring itself.
C-F Stretching: The C-F stretching vibrations are typically strong in the IR spectrum and fall within the 1270-1100 cm⁻¹ range. For this molecule, C-F stretching modes are assigned to the FT-IR bands at 1258 cm⁻¹ and 1140 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, with a band identified at 3113 cm⁻¹ in the FT-IR spectrum. The aromatic C=C stretching vibrations of the phenyl rings give rise to bands in the 1600-1400 cm⁻¹ region.
The following table summarizes the key experimental vibrational frequencies and their assignments.
| Vibrational Mode | Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
| N-H Stretch | Amide | 3301 | - |
| Aromatic C-H Stretch | Fluoroaryl/Nitroaryl | 3113 | 3112 |
| Amide I (C=O Stretch) | Amide | 1665 | 1664 |
| Amide II (N-H Bend) | Amide | 1595 | - |
| Asymmetric NO₂ Stretch | Nitro | 1520 | 1521 |
| Symmetric NO₂ Stretch | Nitro | 1348 | 1349 |
| C-F Stretch | Fluoroaryl | 1258 | - |
| C-F Stretch | Fluoroaryl | 1140 | - |
Correlation of Experimental and Theoretically Predicted Vibrational Spectra
A powerful approach to the detailed assignment of vibrational modes is the correlation of experimentally observed spectra with those predicted from quantum chemical calculations. For this compound, theoretical vibrational frequencies have been calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.
It is a known phenomenon that theoretical calculations, which typically model an isolated molecule in the gas phase, often predict vibrational frequencies that are higher than those observed experimentally in the solid state. This discrepancy arises from factors such as intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice and the inherent anharmonicity of the vibrations, which are not fully accounted for in the harmonic approximation used in the calculations. To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled by an empirical scaling factor.
For this compound, a strong linear correlation is observed between the experimental (FT-IR and FT-Raman) and the scaled theoretical vibrational frequencies. This good agreement allows for a confident and detailed assignment of the fundamental vibrational modes of the molecule. For instance, the calculated N-H stretching frequency, when scaled, closely matches the experimental value, and the slight difference can be attributed to the weakening of the N-H bond due to intermolecular hydrogen bonding in the solid state. Similarly, the calculated frequencies for the nitro and amide group vibrations align well with the experimental observations, confirming their assignments.
This correlational approach is particularly valuable for assigning complex vibrations in the fingerprint region of the spectrum (below 1500 cm⁻¹), where many bending and coupled vibrations occur. The potential energy distribution (PED) analysis from the theoretical calculations further aids in understanding the nature of each vibrational mode by quantifying the contribution of different internal coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed experimental NMR data for this compound is not extensively reported in the literature, the expected spectral features can be predicted based on the molecular structure and the known chemical shifts for similar compounds.
Proton (¹H) and Carbon (¹³C) NMR Analysis
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amide N-H proton.
Amide Proton (N-H): A single proton, appearing as a broad singlet, is expected for the amide N-H. Its chemical shift would be concentration-dependent and typically found downfield, likely in the range of 8.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.
Nitro-substituted Ring Protons: The 4-nitrobenzamide (B147303) moiety has two sets of chemically equivalent protons. The protons ortho to the nitro group are expected to be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group, appearing as a doublet around 8.2-8.4 ppm. The protons meta to the nitro group (and ortho to the amide carbonyl) would appear as a doublet slightly upfield, likely around 8.0-8.2 ppm.
Difluoro-substituted Ring Protons: The 2,4-difluorophenyl ring has three aromatic protons. Their chemical shifts and multiplicities will be influenced by the fluorine and amide substituents, as well as by H-F and H-H coupling. The proton ortho to the amide nitrogen and meta to a fluorine (at position 6) would likely be the most downfield of this ring system. The proton meta to the amide and between the two fluorine atoms (at position 3) and the proton para to the amide and ortho to a fluorine (at position 5) will have distinct chemical shifts and complex splitting patterns due to coupling with each other and with the fluorine atoms.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would display signals for all 13 carbon atoms in the molecule.
Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of 164-168 ppm.
Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-150 ppm. The carbons directly bonded to the electron-withdrawing nitro and fluorine groups will be significantly affected. The carbon bearing the nitro group (C4) and the carbons bonded to fluorine (C2' and C4') will show characteristic downfield shifts. Furthermore, the signals for the fluorine-substituted carbons will appear as doublets due to one-bond C-F coupling, and other carbons in that ring will show smaller couplings to the fluorine atoms. The ipso-carbon of the amide linkage on the nitro-substituted ring (C1) and the difluoro-substituted ring (C1') will also have distinct chemical shifts.
The following table provides a hypothetical summary of the expected NMR data.
| NMR Type | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H NMR | N-H | 8.5 - 10.5 | broad singlet |
| ¹H NMR | H ortho to NO₂ | 8.2 - 8.4 | doublet |
| ¹H NMR | H meta to NO₂ | 8.0 - 8.2 | doublet |
| ¹H NMR | Protons on difluorophenyl ring | 7.0 - 8.0 | complex multiplets |
| ¹³C NMR | C=O | 164 - 168 | singlet |
| ¹³C NMR | Aromatic C-NO₂ | ~150 | singlet |
| ¹³C NMR | Aromatic C-F | ~155-165 (JCF ~250 Hz) | doublet |
| ¹³C NMR | Other Aromatic C | 110 - 145 | singlets, doublets, triplets |
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Substitution Insights
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent fluorine atoms at the C2' and C4' positions of the phenyl ring.
The chemical shifts of these fluorine signals provide valuable information about the electronic effects of the substituents on the ring. The fluorine at the C2' position (ortho to the amide linkage) would likely experience a different electronic environment compared to the fluorine at the C4' position (para to the amide). These differences in chemical shift can be used to confirm the substitution pattern.
Furthermore, the coupling between the two fluorine atoms (⁴JFF) and the coupling of each fluorine to the aromatic protons (³JHF and ⁴JHF) would result in complex splitting patterns (e.g., doublet of multiplets), which can be analyzed to provide further structural confirmation.
Two-Dimensional NMR Techniques (e.g., HOESY) for Spatial Proximity and Intramolecular Interactions
While one-dimensional NMR provides information about chemical shifts and through-bond couplings, two-dimensional (2D) NMR techniques can reveal more complex structural details, such as through-space interactions.
Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR experiment that detects spatial proximities between different types of nuclei, such as ¹H and ¹⁹F. In the context of this compound, a HOESY experiment could be used to identify through-space correlations between the amide N-H proton and the ortho-fluorine atom (at C2'). The observation of such a cross-peak would provide direct evidence for a specific conformation where these two groups are in close proximity. This can be indicative of an intramolecular hydrogen bond or a sterically preferred arrangement. Similarly, correlations between the protons on the 4-nitrobenzamide ring and the protons on the 2,4-difluorophenyl ring could provide insights into the relative orientation of the two aromatic rings.
Elucidation of Conformational Dynamics via NMR
NMR spectroscopy is a powerful tool for studying dynamic processes in molecules, such as conformational changes that occur on the NMR timescale. For this compound, rotation around the C-N amide bond and the C-C bonds connecting the rings to the amide group may be restricted.
UV-Vis Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is primarily defined by the electronic transitions within its constituent aromatic and functional groups. The molecule contains two key chromophores: the 4-nitrobenzamide moiety and the 2,4-difluorophenyl group. The interaction between the electron-withdrawing nitro group (-NO₂) and the amide bridge with the aromatic systems gives rise to characteristic absorption bands in the UV-visible region. These absorptions are typically associated with π → π* and n → π* electronic transitions.
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity absorptions. These are expected to originate from the conjugated π-systems of the benzene (B151609) rings. The presence of the nitro group, a strong deactivating group, and the difluoro-substituted ring can modulate the energies of these transitions. The n → π* transitions, which are typically of lower intensity, involve the promotion of an electron from a non-bonding orbital (such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups) to a π* antibonding orbital.
While specific experimental UV-Vis spectral data for this compound are not extensively documented in publicly available literature, theoretical calculations on structurally similar molecules provide valuable insights into the expected electronic transitions. For instance, a computational study using Time-Dependent Density Functional Theory (TD-DFT) on the related compound 2-nitro-N-(4-nitrophenyl) benzamide has elucidated its electronic absorption characteristics. These theoretical findings serve as a useful reference for understanding the transitions in analogous compounds.
The calculated absorption wavelengths (λmax), corresponding excitation energies, and oscillator strengths (f), which indicate the intensity of the transition, for the major electronic transitions of a similar nitrobenzamide structure are detailed below. These transitions are primarily characterized as intramolecular charge transfer (ICT) events, where electron density moves from one part of the molecule to another upon excitation. The transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) are often the most significant in determining the absorption profile.
The data presented in the following table are based on theoretical calculations for a structurally related nitrobenzamide derivative and are intended to be illustrative of the types of electronic transitions expected for this compound.
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Orbital Transition) | Transition Type |
|---|---|---|---|---|
| 325.33 | 3.81 | 0.0039 | HOMO -> LUMO+1 | n → π* / ICT |
| 312.42 | 3.97 | 0.0021 | HOMO-1 -> LUMO | n → π* / ICT |
| 286.74 | 4.32 | 0.2987 | HOMO -> LUMO | π → π* / ICT |
| 263.18 | 4.71 | 0.0886 | HOMO-2 -> LUMO | π → π |
| 254.91 | 4.86 | 0.0635 | HOMO-3 -> LUMO | π → π |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of N-(2,4-difluorophenyl)-4-nitrobenzamide at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules like this compound. researchgate.net DFT calculations, particularly using hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have proven effective in predicting molecular properties. nih.govdergipark.org.tr These methods are often paired with basis sets like 6-311++G(d,p) or 6-31+G(d,p) to provide a balance between accuracy and computational cost. researchgate.netnanobioletters.commuthayammal.in
Ab initio methods, such as Hartree-Fock (HF), offer an alternative approach. researchgate.net While often more computationally intensive, they are based on first principles without empirical parameterization. nih.gov For complex systems, DFT is frequently the method of choice, delivering reliable results for geometry, vibrational frequencies, and electronic properties. researchgate.netesisresearch.org
Computational methods are used to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. Theoretical calculations for similar benzamide (B126) structures have been validated by comparison with experimental X-ray diffraction data. mdpi.commdpi.com
In related structures, the amide group is often found to be twisted relative to the phenyl rings. mdpi.commdpi.com For instance, in N-(2,3-difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at angles of 23.17° and 23.44° from the aromatic planes. mdpi.com The molecular structure of this compound is expected to be non-planar due to the presence of the electron-withdrawing nitro group. nanobioletters.com Key geometric parameters, such as bond lengths and angles, are calculated to understand the molecule's conformation.
Table 1: Selected Theoretical Bond Lengths and Angles for Benzamide Derivatives
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C=O Bond Length | 1.218 | B3LYP/6-311G(d,p) researchgate.net |
| C-N (Amide) Bond Length | 1.301 | B3LYP/6-311+G(d,p) dergipark.org.tr |
| N-H Bond Length | 1.01 | DFT Calculation |
| C-N (Nitro) Bond Length | 1.48 | DFT Calculation |
| C-N-H Bond Angle | 116.0 | DFT Calculation |
| O-C-N Bond Angle | 123.0 | DFT Calculation |
Theoretical calculations are employed to predict the vibrational spectra (Infrared and Raman) of this compound. The calculated frequencies are assigned to specific vibrational modes, such as stretching, bending, and wagging of different functional groups. researchgate.netesisresearch.org For aromatic nitro compounds, the asymmetric and symmetric NO2 stretching vibrations are characteristic and typically appear in distinct regions of the spectrum. esisresearch.org
N-H Stretching: The N-H stretching vibration of the amide group is expected in the 3300-3500 cm⁻¹ region. muthayammal.in
C=O Stretching: The carbonyl (C=O) stretching mode for benzamides is a strong band typically observed between 1630 and 1680 cm⁻¹. researchgate.net
NO2 Stretching: Antisymmetric NO2 stretching vibrations are located in the region of 1580 ± 80 cm⁻¹, while symmetric stretching vibrations are expected around 1380 ± 20 cm⁻¹. esisresearch.org
Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. muthayammal.inarabjchem.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. nih.gov A smaller energy gap suggests higher chemical reactivity and polarizability, indicating that charge transfer can easily occur within the molecule. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized on the difluorophenylamine moiety, while the LUMO is likely concentrated on the nitrobenzamide part, particularly the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor (difluorophenyl) to the acceptor (nitrophenyl) portion of the molecule, which is crucial for its optical properties. dergipark.org.trarabjchem.org In a similar compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), the calculated HOMO-LUMO energy gap was 4.2140 eV. nanobioletters.com
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. dergipark.org.trresearchgate.netuni-muenchen.de The MEP surface is color-coded to represent different potential values. walisongo.ac.idavogadro.cc
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the highly electronegative oxygen atoms of the carbonyl and nitro groups. nih.govmdpi.com
Blue Regions: This color signifies positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group is a likely site of positive potential. nih.govdergipark.org.tr
The MEP map provides a clear picture of the molecule's polarity and its potential hydrogen-bonding interactions. researchgate.net
Molecules with significant intramolecular charge transfer, like this compound, are candidates for non-linear optical (NLO) materials. selcuk.edu.tr Their NLO response is quantified by parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). nih.gov
Computational methods, particularly DFT, are used to calculate these properties. nih.gov The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. researchgate.net The calculated β value is often compared to that of a standard reference material, such as urea, to evaluate its potential for NLO applications. mdpi.comnih.gov The extended π-electron delocalization across the molecule, facilitated by the donor (difluorophenyl ring) and acceptor (nitro group), is expected to result in a significant first hyperpolarizability value. arabjchem.org
Table 2: Calculated NLO Properties for a Representative Benzamide Derivative
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 6.96 | Debye nih.gov |
| Polarizability (α) | 10.75 x 10⁻²⁴ | esu nih.gov |
| First Hyperpolarizability (β) | 820.22 x 10⁻³⁰ | cm⁵/esu mdpi.com |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the dynamic nature of this compound, providing detailed information about its conformational flexibility and its interactions with surrounding solvent molecules.
In related fluorinated benzamides, the orientation of the two aromatic rings relative to the central amide plane is a critical factor. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, while the amide group is twisted out of these planes. mdpi.com Theoretical calculations on similar structures, like 2-Nitro-N-(4-nitrophenyl)benzamide, have shown a significant dihedral angle between the two aromatic rings, indicating a non-planar preferred conformation. researchgate.netorientjchem.org For this compound, computational studies would similarly focus on the torsional potentials around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. The presence of ortho-fluorine on one ring can introduce steric hindrance and potential intramolecular hydrogen bonding with the amide proton, influencing the rotational barrier and the equilibrium conformation. rsc.org
Table 1: Illustrative Rotational Energy Barriers for a Benzamide Derivative
| Dihedral Angle (Φ) | Relative Energy (kJ/mol) | Conformation |
|---|---|---|
| 0° | 0 | Trans (Planar) |
| 90° | 65 | Transition State |
| 180° | 12 | Cis (Planar) |
| 270° | 65 | Transition State |
Note: Data is illustrative for a generic benzamide and actual values for this compound would require specific calculations.
The behavior of this compound can change significantly in the presence of a solvent. MD simulations in explicit solvent environments (like water or organic solvents) are used to study these effects. Solvation can influence conformational preferences; a conformation that is stable in the gas phase may become less favorable in a polar solvent, and vice versa. semanticscholar.org
For example, polar solvents can stabilize conformations with larger dipole moments. The nitro group and fluorine atoms impart significant polarity to the molecule. Solvation studies would investigate the formation of hydrogen bonds between the solvent and the molecule's nitro group, carbonyl oxygen, and amide hydrogen. The arrangement of solvent molecules around the solute, known as the solvation shell, is analyzed to understand how it impacts the molecule's dynamics and interactions. mdpi.com Continuum solvation models are also employed to estimate the energetic effects of the solvent on different conformations, providing a computationally less expensive way to assess these influences. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are a cornerstone of modern drug discovery and are applied to classes of compounds like benzamides to correlate their chemical structure with biological activity. nih.govijnrd.org These studies build mathematical models to predict the activity of new, unsynthesized compounds. researchgate.netnih.govnih.gov
The first step in a QSAR study is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, a wide array of descriptors would be generated. ucsb.edu
Constitutional Descriptors: Molecular weight, number of atoms, number of rings.
Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Geometrical Descriptors: Molecular surface area, volume, and shape indices.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and are particularly important for describing electronic properties. For nitroaromatic compounds, descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and hyperpolarizability are often correlated with toxicity or activity. dergipark.org.trcore.ac.ukresearchgate.net
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor that quantifies the molecule's lipophilicity.
Once a large pool of descriptors is generated, statistical methods are used to select a smaller subset that is most relevant to the biological activity being studied, avoiding overfitting and creating a robust model. chemijournal.com
Table 2: Examples of Molecular Descriptors for QSAR Studies of Nitroaromatic Compounds
| Descriptor Class | Example Descriptor | Typical Significance |
|---|---|---|
| Electronic | LUMO Energy (εlumo) | Relates to electron-accepting ability, often linked to toxicity mechanisms. core.ac.uk |
| Hydrophobicity | logP | Governs membrane permeability and transport to target sites. core.ac.uk |
| Steric | Molar Refractivity (MR) | Encodes volume and polarizability of a substituent. |
| Quantum | Electrophilicity Index (ω) | Measures a molecule's ability to act as an electrophile. core.ac.uk |
With a set of selected descriptors, a mathematical model is built to predict the activity. Multiple Linear Regression (MLR) is a common technique used to create an equation that links the descriptor values to the biological endpoint. core.ac.uk The quality and predictive power of the QSAR model are assessed using several statistical metrics:
Coefficient of determination (R²): Indicates how well the model fits the training data.
Cross-validated R² (Q²): A more rigorous metric that assesses the model's ability to predict the activity of compounds not used in its creation. A high Q² value (typically > 0.5) is essential for a reliable model. nih.govchemijournal.com
For benzamide derivatives, QSAR models have been successfully developed to predict activities such as histone deacetylase (HDAC) inhibition and glucokinase activation. nih.govnih.gov These models provide guidelines for designing new compounds with potentially enhanced potency. researchgate.net
While traditional QSAR relates activity to a set of numerical descriptors, multi-dimensional QSAR methods also consider the three-dimensional (3D) and even four-dimensional (4D) properties of molecules.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) align a series of molecules and calculate their steric and electrostatic fields. The resulting 3D contour maps highlight regions where modifications to the structure would likely increase or decrease activity. This approach is invaluable for visualizing structure-activity relationships. nih.gov
4D-QSAR: This approach extends 3D-QSAR by incorporating conformational flexibility and alignment freedom as a fourth dimension. nih.gov It considers an ensemble of conformations for each molecule, providing a more dynamic and realistic representation of how a ligand might adapt its shape to bind to a biological target. nih.gov
For a flexible molecule like this compound, 4D-QSAR could provide significant advantages by accounting for the different spatial arrangements the molecule can adopt, leading to more robust and accurate predictive models for its interaction with complex biological systems. nih.gov
Molecular Recognition and Biophysical Characterization of Interactions
Protein-Ligand Interaction Studies
Computational and conceptual studies based on analogous compounds have provided insights into how N-(2,4-difluorophenyl)-4-nitrobenzamide may interact with its putative biological targets.
While specific molecular docking studies exclusively for this compound are not detailed in the available literature, the primary biological target for this class of fluorinated benzamide (B126) derivatives has been identified as Cereblon (CRBN). acs.org CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). researchgate.net This complex is notably hijacked by immunomodulatory drugs (IMiDs), such as thalidomide (B1683933) and its analogs, to induce the degradation of specific target proteins. researchgate.net
The interaction between these small molecules and CRBN occurs within a specific region known as the thalidomide-binding domain (TBD). nih.gov Molecular modeling for analogous compounds is typically performed by docking them into the crystal structure of the CRBN TBD to predict binding conformations and energies. researchgate.net
The binding of IMiDs and other molecular glues to CRBN is well-characterized. These molecules typically occupy a conserved hydrophobic pocket within the TBD. nih.gov This binding site is notably framed by three tryptophan residues, often referred to as a "tri-tryptophan pocket". nih.gov For related benzamide and glutarimide-based ligands, the core chemical scaffold engages with this pocket. nih.govnih.gov
Based on these well-established interactions, it is predicted that this compound would adopt a similar binding mode. The benzamide core would likely position itself within the hydrophobic pocket, while the substituted phenyl rings could form additional contacts with surrounding residues, influencing binding affinity and specificity.
The binding of ligands to the CRBN TBD is governed by a combination of intermolecular forces. nih.gov A detailed analysis of these forces is crucial for understanding the stability of the protein-ligand complex.
Hydrogen Bonding: The amide linker (-CONH-) and the para-nitro group (-NO₂) on the this compound molecule are capable of acting as hydrogen bond donors and acceptors, respectively. These groups can form critical hydrogen bonds with amino acid residues in the CRBN binding pocket. nih.gov
Hydrophobic and Van der Waals Interactions: The aromatic rings of the compound (both the difluorophenyl and nitrophenyl moieties) are expected to establish significant hydrophobic and van der Waals interactions with the nonpolar side chains of the tryptophan residues that form the binding pocket. nih.govnih.gov These forces are a primary driver for ligand recognition and binding within the hydrophobic TBD.
Aromatic Interactions: π-π stacking or other aromatic interactions may also occur between the phenyl rings of the ligand and the indole (B1671886) rings of the tryptophan residues in the binding site. nih.gov
Structure-Mechanism Relationships at the Molecular Level
The biological activity of a molecule is intrinsically linked to its chemical structure. This section explores the roles of the specific functional groups of this compound in its interactions and reactivity at the molecular level.
Role of the Nitro Group in Bioreduction and Formation of Reactive Intermediates
The nitroaromatic group is a key feature of many biologically active compounds. A critical aspect of its mechanism of action is its ability to undergo bioreduction in biological systems. mdpi.com This process, often catalyzed by nitroreductase enzymes, involves the sequential reduction of the nitro group to form highly reactive intermediates such as nitroso, hydroxylamino, and ultimately the amino group.
These reactive intermediates can play a dual role. In some contexts, they are responsible for the therapeutic effect of the drug, for example, by causing oxidative stress or covalently modifying target macromolecules in pathogenic organisms. Conversely, these same reactive species can be responsible for toxicity. The electron-withdrawing nature of the nitro group facilitates this reduction process.
Interaction of the Amide Bond with Protein and Enzyme Active Sites
The amide bond is a fundamental functional group in biological chemistry and is central to the structure of peptides and proteins. In the context of this compound, the amide linkage provides structural rigidity and serves as a key point of interaction with biological targets. The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). These hydrogen bonding capabilities allow it to form specific and directional interactions within the active sites of proteins and enzymes.
Furthermore, the carbonyl oxygen of the amide can participate in n→π* interactions, where the lone pair of electrons on one oxygen atom interacts with the antibonding orbital of a nearby carbonyl group, contributing to the stability of certain protein conformations.
Impact of Fluorine Substitution on Binding Affinity and Modulatory Properties
The substitution of hydrogen with fluorine atoms can have profound effects on the physicochemical properties of a molecule, thereby influencing its biological activity. In this compound, the two fluorine atoms on the phenyl ring can impact binding affinity and modulatory properties through several mechanisms.
Analysis of Electron-Withdrawing Characteristics and Their Influence on Reactivity
Both the nitro group and the fluorine atoms are strong electron-withdrawing groups. Their presence significantly influences the electronic properties and, consequently, the reactivity of this compound. The electron-withdrawing nature of the nitro group on the benzamide ring makes the carbonyl carbon more electrophilic and can influence the reactivity of the amide bond.
Rational Design and Chemical Biology Applications of the N 2,4 Difluorophenyl 4 Nitrobenzamide Scaffold
Rational Design of Novel Analogues for Optimized Molecular Interactions
Rational drug design is an iterative process that leverages an understanding of a biological target's structure and its interaction with a ligand to design and synthesize new molecules with improved properties.
Targeted Modifications for Enhanced Specificity or Potency
Once a preliminary Structure-Activity Relationship (SAR) is established, medicinal chemists make targeted modifications to a lead compound to enhance its potency and selectivity. For a scaffold like N-(2,4-difluorophenyl)-4-nitrobenzamide, this would involve systematically altering its three main components: the 2,4-difluorophenyl ring, the central amide linker, and the 4-nitrophenyl ring. Modifications could include altering the position or nature of the fluorine substituents to probe interactions within a target's binding pocket or replacing the nitro group with other electron-withdrawing or hydrogen-bonding moieties to improve binding affinity or metabolic stability.
Scaffold Hopping and Isoelectronic Replacement Strategies
Scaffold hopping is a strategy used to identify new molecular cores that maintain the essential pharmacophoric features of a known active compound but possess a different chemical structure. mdpi.comnanobioletters.com This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property. For the this compound scaffold, this could involve replacing the benzamide (B126) core with other bioisosteric groups, such as a sulfonamide or a reverse amide, to explore new interaction landscapes with a target protein. nanobioletters.com
Isoelectronic replacement, a more conservative strategy, involves substituting atoms or groups with other species that have the same number of valence electrons. For instance, a phenyl ring could be replaced by a pyridine (B92270) ring to introduce a nitrogen atom, which can alter solubility, metabolic stability, and hydrogen bonding capacity. mdpi.com
Exploration of Conformational Constraints in Analogues
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Introducing conformational constraints, such as rings or rigid linkers, can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity. For the flexible this compound scaffold, this could involve cyclizing parts of the molecule to reduce the number of rotatable bonds and pre-organize the pharmacophoric elements for optimal target binding. researchgate.netsigmaaldrich.com
Application as Chemical Biology Probes for Target Identification and Pathway Modulation
High-quality chemical probes are essential tools for dissecting complex biological processes. nih.govchemrxiv.org An ideal probe is potent, selective, and has a known mechanism of action. If this compound were identified as a potent modulator of a specific protein, it could be developed into a chemical probe. This would typically involve attaching a tag or a reactive group (like a photoaffinity label) to the molecule, allowing researchers to identify its direct binding partners in cells and thus elucidate its mechanism of action and its effect on biological pathways. synblock.com
Integration into Advanced Chemical Modalities (e.g., PROTAC Design)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. researchgate.net They consist of a ligand that binds the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. researchgate.netmdpi.com If this compound were a binder for a specific protein of interest, it could theoretically be incorporated as the "warhead" portion of a PROTAC. The linker attachment point would be crucial and would be guided by the SAR to ensure that target binding is maintained while allowing for the formation of a productive ternary complex with the E3 ligase. researchgate.net
Computational Approaches to Lead Optimization and Virtual Screening
Computational chemistry plays a vital role in modern drug discovery, accelerating the design-make-test-analyze cycle. mdpi.comtandfonline.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are used to predict how modifications to a lead compound will affect its binding affinity and other properties. mdpi.com In the context of the this compound scaffold, these methods could be used to perform virtual screening of large compound libraries to identify novel analogues with potentially improved activity or to prioritize the synthesis of the most promising candidates, thereby saving time and resources. tandfonline.com
Q & A
Basic: What are the optimal synthetic routes for N-(2,4-difluorophenyl)-4-nitrobenzamide?
Methodological Answer:
The synthesis typically involves coupling 4-nitrobenzoyl chloride with 2,4-difluoroaniline under Schotten-Baumann conditions. Key steps include:
Aminolysis : React 4-nitrobenzoyl chloride (1.2 eq) with 2,4-difluoroaniline (1 eq) in a biphasic solvent system (e.g., THF/water) at 0–5°C.
Purification : Crude product is recrystallized from ethanol or purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical Parameters :
- Control reaction temperature to minimize side reactions (e.g., hydrolysis of acyl chloride).
- Monitor pH to ensure efficient amine activation.
Validation : Confirm yield and purity via HPLC (≥95%) and melting point analysis .
Basic: How is the molecular structure of this compound confirmed?
Methodological Answer:
Use a multi-technique approach:
Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide) and fluorine substituents (¹⁹F NMR, δ -110 to -120 ppm).
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).
X-ray Crystallography : Resolve crystal structure using SHELXL (for small molecules) to determine bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Basic: What are the primary biological screening assays for this compound?
Methodological Answer:
Initial screening focuses on:
Antimicrobial Activity :
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines).
Cytotoxicity :
- MTT Assay : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) .
Anti-inflammatory Potential :
- COX-2 Inhibition : ELISA-based assays to measure prostaglandin E₂ suppression .
Advanced: How can structural analogs inform SAR studies for this compound?
Methodological Answer:
SAR Strategy :
Substitution Analysis : Compare activity of analogs with varied substituents (e.g., 4-chlorophenyl vs. 2,4-difluorophenyl) to identify critical pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
